4-(Pyrazin-2-yl)phenol
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Overview
Description
4-Pyrazin-2-ylphenol: is an organic compound with the molecular formula C10H8N2O. It consists of a phenol group attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrazin-2-ylphenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the condensation reaction between 2-chloropyrazine and phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 4-Pyrazin-2-ylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 4-Pyrazin-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-Pyrazin-2-ylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a bioactive compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Pyrazin-2-ylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazine ring can interact with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
4-(Pyridin-2-yl)phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Pyridin-4-yl)phenol: Another similar compound with the pyridine ring attached at a different position.
4-Quinolinecarboxaldehyde: Contains a quinoline ring, which is structurally related to pyrazine
Uniqueness: 4-Pyrazin-2-ylphenol is unique due to the presence of both a phenol group and a pyrazine ring, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-pyrazin-2-ylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-7,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSWNYYMDRNEFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575388 |
Source
|
Record name | 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108030-86-0 |
Source
|
Record name | 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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